6-Butyl-2-chloro-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

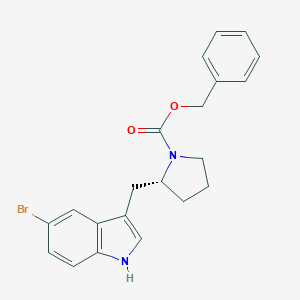

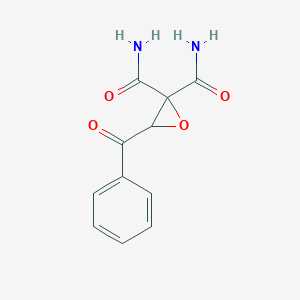

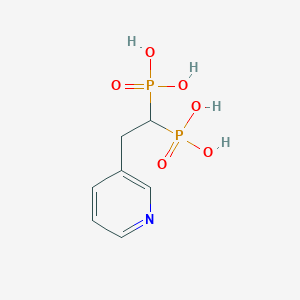

6-Butyl-2-chloro-1,3-benzothiazole is a chemical compound with the CAS Number: 156246-16-1 . It has a molecular weight of 225.74 . The compound is liquid in physical form .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 6-Butyl-2-chloro-1,3-benzothiazole, often involves the use of simple reagents and green chemistry principles . One-pot synthesis and sequential multistep synthesis are the two main groups of synthesis methods . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows them to be considered as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The InChI code for 6-Butyl-2-chloro-1,3-benzothiazole is 1S/C11H12ClNS/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3 . The InChI key is SSUPEVCQYJQGQC-UHFFFAOYSA-N .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . These reactions are often performed in water as the solvent, making the process much cheaper . Multistep one-pot reactions of the C-2-substituted benzothiazoles play a special role in the design of biologically active compounds .Physical And Chemical Properties Analysis

6-Butyl-2-chloro-1,3-benzothiazole is a liquid . It has a molecular weight of 225.74 .Applications De Recherche Scientifique

Drug Development for Bacterial Infections

Benzothiazole derivatives have been proposed for use in drug development targeting bacterial infections. Their structure has been found to be beneficial in creating compounds with potential antibacterial properties .

Antifeedant Activities

These compounds also show promise as antifeedants, substances that deter herbivores from feeding on plants. This application could be significant in agricultural pest management .

Acaricidal Activities

The acaricidal activity, which is the ability to kill mites and ticks, is another potential application of benzothiazole derivatives. This could be useful in controlling pests that affect both plants and animals .

Synthesis of Lubeluzole Derivatives

Benzothiazoles have been used in the synthesis of lubeluzole derivatives, which are compounds with potential neuroprotective effects and could be explored for treating neurological disorders .

Development of Acridinone Derivatives

These derivatives have been utilized in creating acridinone compounds, which have a variety of potential pharmacological applications, including antitumor activities .

Creation of Thienopyrimidobenzothiazole Derivatives

Benzothiazoles serve as precursors for thienopyrimidobenzothiazole derivatives, which are explored for their diverse biological activities and potential use in medicinal chemistry .

Pharmaceutical Testing

Specific benzothiazole compounds like 6-Butyl-2-chloro-1,3-benzothiazole are available for purchase for pharmaceutical testing, indicating their relevance in drug discovery and development processes .

PET Imaging for Cancer Diagnosis

Lastly, benzothiazole derivatives have been devised for positron emission tomography (PET) imaging, particularly in the diagnosis of breast cancer, showcasing their importance in medical imaging technologies .

Propriétés

IUPAC Name |

6-butyl-2-chloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNS/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUPEVCQYJQGQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365953 |

Source

|

| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Butyl-2-chloro-1,3-benzothiazole | |

CAS RN |

156246-16-1 |

Source

|

| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B128608.png)

![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)

![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)